ASP5878 - 1453208-66-6

ASP5878

Catalog Number: EVT-260234
CAS Number: 1453208-66-6
Molecular Formula: C18H19F2N5O4
Molecular Weight: 407.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ASP5878 is a potent, orally bioavailable, small molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4. [, ] It is being investigated for its potential as an antitumor agent in various cancers driven by FGFR alterations. [, ] ASP5878 demonstrates high selectivity for FGFRs, effectively inhibiting the kinase activity of FGFR1-4, including specific FGFR3/4 mutations. [, ]

Sorafenib

  • Relevance: Sorafenib is mentioned in a study as a comparison to ASP5878 in the treatment of hepatocellular carcinoma (HCC). The study found that ASP5878 was effective in treating a subcutaneous xenograft model of HCC that was poorly responsive to sorafenib []. This suggests that ASP5878 may be a more effective treatment option for HCC, particularly in cases where sorafenib is ineffective.

Gemcitabine

  • Relevance: Gemcitabine resistance is discussed in the context of bladder cancer treatment []. The research highlights that ASP5878 demonstrated efficacy against gemcitabine-resistant bladder cancer cell lines, implying its potential utility in overcoming gemcitabine resistance in bladder cancer.

Adriamycin

  • Relevance: Similar to gemcitabine, the development of adriamycin resistance in urothelial cancer is discussed []. The study points out that ASP5878 could inhibit the proliferation of an adriamycin-resistant urothelial cancer cell line. This finding indicates that ASP5878 might be effective in treating urothelial cancer that has developed resistance to adriamycin.

Fibroblast Growth Factor 19 (FGF19)

  • Relevance: While not a structurally related compound to ASP5878, FGF19 is critically relevant to the research presented. ASP5878's mechanism of action centers on inhibiting FGFR4, of which FGF19 is a key ligand [, , ]. The studies demonstrate ASP5878's efficacy in inhibiting FGF19-expressing cancers, particularly HCC. Moreover, the research indicates that ASP5878 treatment led to a reduction in plasma FGF19 levels in an HCC mouse model []. This observation suggests that ASP5878 may exert its therapeutic effect, in part, by reducing FGF19 levels.
Source and Classification

ASP5878 is synthesized by Astellas Pharma Inc., based in Tokyo, Japan. It belongs to the class of pyrimidine derivatives and exhibits selective inhibitory activity against FGFRs, which play crucial roles in cellular signaling pathways related to cell proliferation and survival. The compound has been classified as an antineoplastic agent, indicating its use in cancer treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of ASP5878 involves a multi-step chemical process that optimizes the compound's metabolic stability and minimizes off-target effects. The key steps include:

  1. Starting Materials: The synthesis begins with the preparation of a pyrimidine derivative.
  2. Modification: An ether linker is introduced to replace an ethylene linker, enhancing metabolic stability.
  3. Structural Adjustments: The phenyl moiety is converted into a pyrazole ring to reduce potential interactions with hERG channels, which are associated with cardiac toxicity .

The final product is characterized by its solubility in dimethyl sulfoxide for in vitro studies and suspension in methyl cellulose for in vivo experiments .

Molecular Structure Analysis

Structure and Data

The molecular formula of ASP5878 is C20_{20}H22_{22}F2_{2}N4_{4}O3_{3}. Its structure features a complex arrangement designed to optimize binding to FGFRs while minimizing side effects. The compound includes:

  • A pyrimidine core,
  • A pyrazole ring,
  • Fluorinated aromatic substituents.

This structural design enhances its selectivity and potency against FGFRs, with reported IC50_{50} values of 0.47 nmol/L for FGFR1, 0.60 nmol/L for FGFR2, 0.74 nmol/L for FGFR3, and 3.5 nmol/L for FGFR4 .

Chemical Reactions Analysis

Reactions and Technical Details

ASP5878 primarily functions through competitive inhibition of FGFRs. Upon administration, it binds to the ATP-binding site of these receptors, preventing their phosphorylation and subsequent activation of downstream signaling pathways involved in tumor growth and survival. This inhibition leads to:

  • Suppression of cell proliferation in cancer cell lines harboring FGFR mutations,
  • Induction of apoptosis in sensitive tumor cells.

In preclinical studies, ASP5878 demonstrated significant antitumor activity against various cancer models, including those resistant to conventional therapies like gemcitabine .

Mechanism of Action

Process and Data

The mechanism of action for ASP5878 involves the following steps:

  1. Binding: ASP5878 binds selectively to the ATP-binding pocket of FGFRs.
  2. Inhibition: This binding inhibits the autophosphorylation of the receptor upon ligand binding.
  3. Downstream Effects: The inhibition results in decreased activation of downstream signaling molecules such as extracellular signal-regulated kinase (ERK), leading to reduced cell proliferation and increased apoptosis.

Studies have shown that ASP5878 effectively decreases levels of phosphorylated ERK in treated cells, confirming its role as an inhibitor of FGFR-mediated signaling pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ASP5878 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide; stable in physiological conditions.
  • Stability: Improved metabolic stability due to structural modifications.
  • Bioavailability: High oral bioavailability observed in animal models, indicating potential for effective oral administration .

These properties contribute to its viability as a therapeutic agent.

Applications

Scientific Uses

ASP5878 has been investigated extensively for its potential applications in treating various cancers characterized by aberrant FGFR signaling:

  • Urothelial Cancer: Demonstrated efficacy against bladder cancer cell lines with FGFR3 mutations or fusions.
  • Hepatocellular Carcinoma: Shown promise in models expressing FGF19, leading to sustained tumor regression.
  • Pharmacological Studies: Undergoing clinical trials to evaluate safety and efficacy across different cancer types with FGFR alterations .
Introduction to Fibroblast Growth Factor Receptor (FGFR) Signaling Pathways

Molecular Biology of FGFR Isoforms (FGFR1–4)

FGFR isoforms exhibit distinct structural and functional properties despite sharing a conserved core architecture: three extracellular immunoglobulin-like domains (D1–D3), a transmembrane helix, and a split intracellular tyrosine kinase domain. Alternative splicing in D3 generates tissue-specific "b" (epithelial) and "c" (mesenchymal) isoforms, which dictate ligand-binding specificity. For example, FGF7/10/22 exclusively activate "b" isoforms, while FGF4/8/9/17/18/19 preferentially bind "c" isoforms [5] [9].

Table 1: Functional and Structural Properties of FGFR Isoforms

IsoformLigand SpecificityKey Structural FeaturesExpression Patterns
FGFR1FGF1/2/4/5/6/8/10/22Long D1 domain; autoinhibitory interactionsBrain, bone, vascular endothelium
FGFR2FGF1/3/4/7/9/10/22Alternative splicing at D3 (IIIb/IIIc)Epithelial tissues, keratinocytes
FGFR3FGF1/2/9/18/23Unique hydrophobic patch in D2 domainCartilage, brain, spinal cord
FGFR4FGF1/2/4/6/8/19Lysine in ATP-binding pocket; no alternative splicingLiver, skeletal muscle, kidney

FGFR4 displays notable divergence: Its ATP-binding site contains a unique lysine residue (K525), and it lacks alternative splicing variants. This renders FGFR4 less sensitive to ATP-competitive inhibitors designed for FGFR1–3, though covalent inhibitors like ponatinib overcome this limitation by stabilizing a DFG-out conformation [10].

Role of FGFR Dysregulation in Oncogenesis and Genetic Disorders

FGFR aberrations drive tumorigenesis through multiple mechanisms:

  • Point Mutations: >250 somatic FGFR mutations are documented. In urothelial carcinoma, FGFR3 extracellular domain substitutions (R248C/S249C) introduce cysteine residues that promote ligand-independent dimerization. Transmembrane mutations (G370C/Y373C) similarly stabilize constitutive dimers [1] [6] [8]. These occur in 10–60% of non-muscle-invasive bladder tumors.
  • Gene Fusions: Chromosomal rearrangements generate chimeric proteins (e.g., FGFR3-TACC3, FGFR3-BAIAP2L1) observed in 3% of muscle-invasive urothelial cancers. Fusion partners (e.g., TACC3, BICC1) contain oligomerization domains (coiled-coil, leucine zippers) that drive ligand-independent kinase activation. Additionally, many fusion partners (e.g., CEP110) localize to centrosomes, disrupting mitotic spindle assembly and primary cilia function—a tumor-suppressive organelle [7] [8].
  • Overexpression: FGFR1 amplification occurs in 10–15% of squamous NSCLC and breast cancers, leading to ligand hypersensitivity. However, in squamous NSCLC (Sq-NSCLC), FGFR1/4 mRNA levels are paradoxically decreased in tumors versus adjacent tissue, though individual cases show 12–17% overexpression linked to lymph node metastasis [1].

Table 2: Oncogenic FGFR Alterations in Urothelial Carcinoma

Alteration TypeExamplesFrequencyFunctional Consequence
Point MutationsR248C, S249C, G370C, Y373C15–60% (non-muscle invasive)Ligand-independent dimerization via disulfide bonds
Gene FusionsFGFR3-TACC3, FGFR3-BAIAP2L13% (muscle invasive)Constitutive kinase activation; centrosome disruption
OverexpressionFGFR3 mRNA/protein5–15%Enhanced proliferation via MAPK/PI3K
Chemoresistance Driversc-MYC upregulationCommon in gemcitabine resistanceBypasses FGFR dependency; promotes survival

Critically, FGFR3 fusions/mutations confer chemotherapy resistance in urothelial cancer. Adriamycin-resistant UM-UC-14 cells overexpress MDR1 (P-glycoprotein), while gemcitabine-resistant RT-112 cells exhibit elevated c-MYC—an oncoprotein that sustains proliferation despite genotoxic stress [8].

Rationale for Targeted FGFR Inhibition in Therapeutics

The prevalence of FGFR3 alterations in urothelial carcinoma—and their role as oncogenic drivers—makes them compelling therapeutic targets. Selective FGFR inhibitors offer three key advantages over conventional chemotherapy:

  • Mechanism-Specific Activity: Agents like ASP5878 selectively inhibit FGFR1–4 by occupying the ATP-binding pocket. ASP5878 exhibits nanomolar IC50 against FGFR3 (0.6–3.2 nM), suppressing autophosphorylation and downstream ERK signaling in FGFR3-mutated cell lines (RT-112, UM-UC-14) [8].
  • Overcoming Chemoresistance: ASP5878 retains potency in adriamycin-resistant UM-UC-14 (MDR1+) and gemcitabine-resistant RT-112 cells. It suppresses c-MYC expression in both parental and resistant lines, reversing a critical survival pathway [8].
  • Isoform Selectivity: Unlike non-selective TKIs (e.g., ponatinib), ASP5878 minimizes off-target effects. Kinome-wide profiling reveals >100-fold selectivity for FGFR over VEGFR/PDGFR—reducing risks of hypertension or wound healing complications [8].

Table 3: Selectivity Profile of FGFR Inhibitors

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Key Off-Targets
ASP58781.11.00.63.2Minimal (>100-fold selectivity vs. VEGFR2)
Erdafitinib1.22.53.05.7VEGFR2, RET
Ponatinib2.21.618.87.7BCR-ABL, FLT3, KIT
AZD45470.20.51.6>1000VEGFR2, IGF1R

ASP5878's antitumor efficacy was validated in xenograft models of FGFR3-driven urothelial cancer (UM-UC-14, RT-112). Daily oral administration induced tumor regression without weight loss, confirming target engagement and tolerability [8]. Its activity against FGFR3 fusions (e.g., FGFR3-TACC3) further broadens applicability beyond point-mutated tumors.

Properties

CAS Number

1453208-66-6

Product Name

ASP5878

IUPAC Name

2-[4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]pyrazol-1-yl]ethanol

Molecular Formula

C18H19F2N5O4

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C18H19F2N5O4/c1-27-14-5-15(28-2)17(20)13(16(14)19)10-29-12-7-21-18(22-8-12)24-11-6-23-25(9-11)3-4-26/h5-9,26H,3-4,10H2,1-2H3,(H,21,22,24)

InChI Key

VDZZYOJYLLNBTD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC

Solubility

Soluble in DMSO

Synonyms

ASP5878; ASP 5878; ASP-5878.

Canonical SMILES

COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.